molecular formula C17H20N4S B15118271 4-Phenyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonitrile

4-Phenyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonitrile

Cat. No.: B15118271
M. Wt: 312.4 g/mol
InChI Key: GFDJSBYTSMQLTC-UHFFFAOYSA-N
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Description

4-Phenyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with a phenyl group, a thiadiazole ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiadiazole ring can be formed through the reaction of a hydrazine derivative with a carbon disulfide source, followed by cyclization with an appropriate aldehyde .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiadiazole ring.

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

4-Phenyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

  • 4-Phenyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonitrile
  • 4-Phenyl-1-[3-(methyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonitrile
  • 4-Phenyl-1-[3-(ethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonitrile

Comparison: The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, the propan-2-yl group may provide distinct steric and electronic effects, potentially enhancing its interaction with biological targets .

Properties

Molecular Formula

C17H20N4S

Molecular Weight

312.4 g/mol

IUPAC Name

4-phenyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-4-carbonitrile

InChI

InChI=1S/C17H20N4S/c1-13(2)15-19-16(22-20-15)21-10-8-17(12-18,9-11-21)14-6-4-3-5-7-14/h3-7,13H,8-11H2,1-2H3

InChI Key

GFDJSBYTSMQLTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NSC(=N1)N2CCC(CC2)(C#N)C3=CC=CC=C3

Origin of Product

United States

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